1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid
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Overview
Description
1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a piperidine ring, a sulfonyl group, and a nitrophenyl group. Its unique chemical properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
The synthesis of 1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route often begins with the preparation of the piperidine ring, followed by the introduction of the sulfonyl and nitrophenyl groups. Common reagents used in these reactions include sulfonyl chlorides, nitro compounds, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used, but they generally include various derivatives of the original compound
Scientific Research Applications
1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
When compared to similar compounds, 1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid stands out due to its unique combination of functional groups and its versatile reactivity. Similar compounds include other piperidine derivatives and sulfonyl-containing molecules, each with their own distinct properties and applications. The presence of both a sulfonyl group and a nitrophenyl group in this compound provides a unique set of chemical and biological properties that are not commonly found in other related compounds .
Properties
IUPAC Name |
1-[4-(4-carboxypiperidin-1-yl)sulfonyl-2-nitrophenyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O8S/c22-17(23)12-3-7-19(8-4-12)15-2-1-14(11-16(15)21(26)27)30(28,29)20-9-5-13(6-10-20)18(24)25/h1-2,11-13H,3-10H2,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUVQRROUJUTNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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